2-Ethyladamantane
Overview
Description
2-Ethyladamantane is an organic compound belonging to the adamantane family, characterized by a tricyclo[3.3.1.13,7]decane structure. This compound is a derivative of adamantane, where an ethyl group is attached to the second carbon atom of the adamantane framework. The molecular formula of this compound is C_12_H_20_, and it is known for its unique stability and rigidity due to the diamond-like structure of the adamantane core .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyladamantane can be synthesized through various methods, including the alkylation of adamantane. One common method involves the reaction of adamantane with ethylene in the presence of an acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: Industrial production of this compound often involves the catalytic alkylation of adamantane with ethylene or other alkylating agents. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyladamantane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, temperatures around 60-80°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C.
Substitution: Chlorine or bromine, UV light or radical initiators, ambient temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethyladamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design due to its stability and unique structure.
Medicine: Studied for its antiviral and neuroprotective properties, similar to other adamantane derivatives like amantadine and memantine.
Mechanism of Action
The mechanism of action of 2-Ethyladamantane involves its interaction with molecular targets through its rigid and stable structure. In medicinal applications, it can act by binding to specific receptors or enzymes, modulating their activity. For example, similar adamantane derivatives are known to inhibit viral replication by blocking ion channels or interfering with viral assembly .
Comparison with Similar Compounds
Adamantane: The parent compound with a similar tricyclo[3.3.1.1]decane structure but without the ethyl substitution.
1-Ethyladamantane: Another ethyl-substituted derivative, differing in the position of the ethyl group.
1,3-Dimethyladamantane: A derivative with two methyl groups attached to the adamantane core.
Uniqueness of 2-Ethyladamantane: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group at the second position enhances its reactivity in certain chemical reactions and provides a different steric environment compared to other derivatives .
Properties
IUPAC Name |
2-ethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWCKFOFPPVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3CC(C2)CC1C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162739 | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14451-87-7 | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014451877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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